molecular formula C21H20N2O B4245053 3-(3,5-Dimethylphenyl)-1,1-diphenylurea

3-(3,5-Dimethylphenyl)-1,1-diphenylurea

Cat. No.: B4245053
M. Wt: 316.4 g/mol
InChI Key: YBFDMTNLZRIOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-dimethylphenyl)-N,N-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 3,5-dimethylphenyl group and two phenyl groups

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with . Without specific information on “N’-(3,5-dimethylphenyl)-N,N-diphenylurea”, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on a compound like “N’-(3,5-dimethylphenyl)-N,N-diphenylurea” could include exploring its potential applications in medicinal chemistry, studying its reactivity and stability under various conditions, and investigating its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N,N-diphenylurea typically involves the reaction of 3,5-dimethylaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(3,5-dimethylphenyl)-N,N-diphenylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N,N-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized substituents

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N,N-diphenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N’-phenylurea
  • N-(3,5-dimethylphenyl)-N,N-dimethylurea
  • N-(3,5-dimethylphenyl)-N’-methylurea

Uniqueness

N’-(3,5-dimethylphenyl)-N,N-diphenylurea is unique due to the presence of two phenyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-16-13-17(2)15-18(14-16)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFDMTNLZRIOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 6
3-(3,5-Dimethylphenyl)-1,1-diphenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.